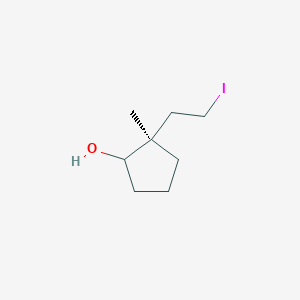
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol: is an organic compound characterized by the presence of an iodine atom, a cyclopentane ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable cyclopentane derivative.
Hydroxylation: The hydroxyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol serves as a building block for the synthesis of more complex organic molecules.
Biology:
Radiolabeling: The iodine atom in this compound can be used for radiolabeling, making it useful in biological studies and imaging.
Medicine:
Radiopharmaceuticals: This compound can be used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Industry:
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol depends on its application. In radiopharmaceuticals, the iodine atom allows for imaging and therapeutic effects through radioactive decay. The compound may interact with specific molecular targets, such as proteins or nucleic acids, depending on its functionalization and use.
Comparaison Avec Des Composés Similaires
(2R)-2-(2-bromoethyl)-2-methylcyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(2R)-2-(2-chloroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(2R)-2-(2-fluoroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Propriétés
Numéro CAS |
918813-49-7 |
|---|---|
Formule moléculaire |
C8H15IO |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H15IO/c1-8(5-6-9)4-2-3-7(8)10/h7,10H,2-6H2,1H3/t7?,8-/m1/s1 |
Clé InChI |
MYQUQMVPZMJSKK-BRFYHDHCSA-N |
SMILES isomérique |
C[C@@]1(CCCC1O)CCI |
SMILES canonique |
CC1(CCCC1O)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
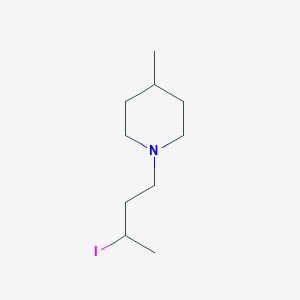
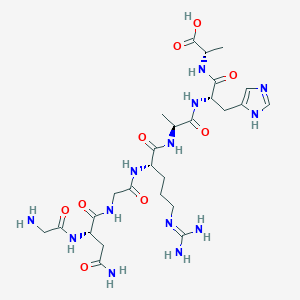
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

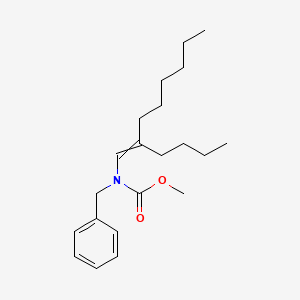
![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

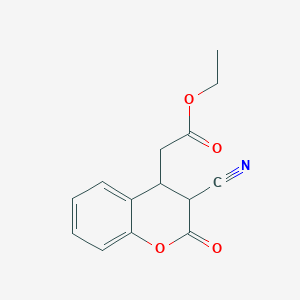
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
